ENT1 vs. ENT2 Selectivity Profile: Fluorophenyl Analog Establishes Class Baseline; Methoxyphenyl Data Unavailable
The fluorophenyl analog N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide (CAS 897613-33-1) has been characterized as a more selective inhibitor of ENT2 over ENT1. Li et al. (2022) report that FPMINT, a structurally related fluorophenyl-piperazine compound sharing the identical sulfonyl-ethyl-pentanamide core, preferentially inhibits ENT2-mediated [3H]uridine uptake [1]. For the target compound (CAS 897619-06-6), no quantitative ENT1 or ENT2 inhibition data are available in peer-reviewed literature. The 4-methoxyphenyl substitution replaces the critical 2-fluorophenyl halogen with a methoxy group; based on SAR findings, halogen substitution on the phenyl ring was deemed 'essential' for ENT1/ENT2 inhibition, and the absence of halogen may result in loss of activity [1].
| Evidence Dimension | ENT1 vs. ENT2 inhibitory selectivity (qualitative trend) |
|---|---|
| Target Compound Data | Not available in peer-reviewed literature |
| Comparator Or Baseline | FPMINT and analog 3c (2-fluorophenyl piperazine sulfonamide class): ENT2-selective inhibition; compound 3c reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km, IC50 values reported for ENT2 < ENT1 |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative data |
| Conditions | In vitro: nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2; [3H]uridine uptake assay |
Why This Matters
For researchers seeking ENT2-selective inhibitors, the 2-fluorophenyl analog provides a validated baseline; purchasing CAS 897619-06-6 without ENT activity confirmation introduces the risk that the 4-methoxyphenyl substitution may eliminate or invert the ENT selectivity profile.
- [1] Li R, Mak WW, Li J, Zheng C, Shiu PH, Seto SW, Lee SM, Leung GP. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Front Pharmacol. 2022;13:837555. View Source
